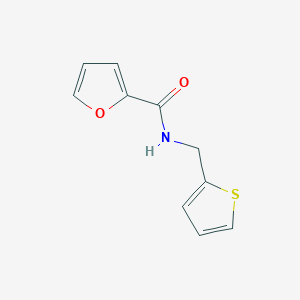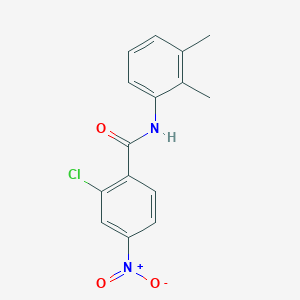![molecular formula C20H23N3O4S B5861910 N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown potential in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide targets protein kinases, specifically Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is involved in the development and survival of B-cells, while ITK is involved in the activation of T-cells. By inhibiting these kinases, N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It also reduces the production of pro-inflammatory cytokines in autoimmune diseases. In addition, N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its potential for drug-drug interactions, which may affect its efficacy and safety in combination therapy.
Orientations Futures
For N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in various types of cancer and autoimmune diseases. Other potential applications of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include the treatment of viral infections and allergic diseases. In addition, the development of novel N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 4-aminobenzenesulfonyl chloride, followed by the reaction with acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has also been studied for its potential in combination therapy with other drugs.
Propriétés
IUPAC Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-3-5-17(6-4-15)20(25)22-11-13-23(14-12-22)28(26,27)19-9-7-18(8-10-19)21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMXKBNIDFLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)



![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)

